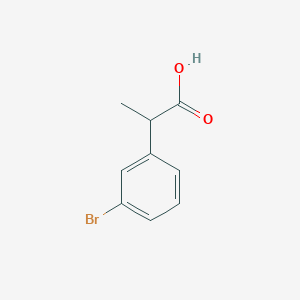










|
REACTION_CXSMILES
|
[Li+].[CH3:2]C([N-]C(C)C)C.C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.[Br:29][C:30]1[CH:31]=[C:32]([CH2:36][C:37]([OH:39])=[O:38])[CH:33]=[CH:34][CH:35]=1.CI>C1COCC1>[Br:29][C:30]1[CH:31]=[C:32]([CH:36]([CH3:2])[C:37]([OH:39])=[O:38])[CH:33]=[CH:34][CH:35]=1 |f:0.1,2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
THF n-heptane ethylbenzene
|
|
Quantity
|
23.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
6.34 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 h at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is warmed up to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
after stirring overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is quenched with 2N hydrochloric acid
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove THF
|
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with ether
|
|
Type
|
WASH
|
|
Details
|
washed twice with 2 N hydrochloric acid (20 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 10% sodium hydroxide (20 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether (50 mL)
|
|
Type
|
WASH
|
|
Details
|
Combined organic extracts are washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |